molecular formula C14H12O4S B3057420 3-Formylphenyl 4-methylbenzenesulfonate CAS No. 80459-46-7

3-Formylphenyl 4-methylbenzenesulfonate

Cat. No.: B3057420
CAS No.: 80459-46-7
M. Wt: 276.31 g/mol
InChI Key: BZXNAHUPQGDCMT-UHFFFAOYSA-N
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Description

3-Formylphenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C14H12O4S and a molecular weight of 276.31 g/mol . It is characterized by the presence of a formyl group (–CHO) attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Formylphenyl 4-methylbenzenesulfonate can be synthesized through the reaction of 3-formylphenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Carboxyphenyl 4-methylbenzenesulfonate.

    Reduction: 3-Hydroxyphenyl 4-methylbenzenesulfonate.

    Substitution: Various substituted phenyl 4-methylbenzenesulfonates depending on the nucleophile used.

Scientific Research Applications

3-Formylphenyl 4-methylbenzenesulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylphenyl 4-methylbenzenesulfonate involves its reactivity with various chemical reagents. The formyl group can undergo nucleophilic addition reactions, while the sulfonate group can participate in nucleophilic substitution reactions. These reactions enable the compound to act as an intermediate in the synthesis of more complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formylphenyl 4-methylbenzenesulfonate is unique due to the specific positioning of the formyl group at the 3-position and the presence of the 4-methylbenzenesulfonate group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications .

Properties

IUPAC Name

(3-formylphenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4S/c1-11-5-7-14(8-6-11)19(16,17)18-13-4-2-3-12(9-13)10-15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXNAHUPQGDCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407568
Record name STK187130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80459-46-7
Record name STK187130
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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